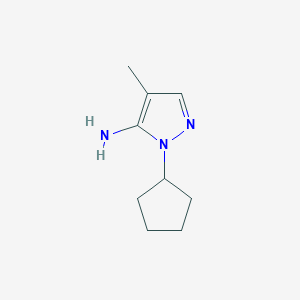

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFFJOQCUYPKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650882 | |

| Record name | 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-47-5 | |

| Record name | 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine physical properties

An In-depth Technical Guide to the Physical Properties of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole moiety is a key pharmacophore found in numerous FDA-approved drugs, making its derivatives, such as this one, of significant interest to researchers in medicinal chemistry and drug development.[1] The compound's structure, characterized by a cyclopentyl group at the N1 position, a methyl group at C4, and a primary amine at C5, dictates its physicochemical properties. These properties, in turn, influence its reactivity, solubility, bioavailability, and suitability for various synthetic applications.

This guide provides a comprehensive overview of the core physical properties of this compound and details the standard, field-proven experimental protocols for their determination. As a self-validating system, each protocol is described with an emphasis on the causality behind experimental choices, ensuring both accuracy and reproducibility for researchers characterizing this or structurally similar molecules.

Core Physical and Chemical Identifiers

While extensive experimental data for this specific molecule is not broadly published, its fundamental computed properties and identifiers are established. These serve as the foundation for its characterization.

| Property | Value | Source |

| CAS Number | 936940-47-5 | [2] |

| Molecular Formula | C₉H₁₅N₃ | [2][3] |

| Molecular Weight | 165.24 g/mol | [2][4] |

| InChIKey | BFFFJOQCUYPKGU-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=C(N(N=C1)C2CCCC2)N | [3] |

| XlogP (Predicted) | 1.4 - 1.5 | [3][5] |

Experimental Determination of Physical Properties

The following sections detail the authoritative methodologies for determining the key physical properties of a novel or uncharacterized solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.[6]

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This process requires sufficient thermal energy to overcome the intermolecular forces holding the crystal lattice together. A slow, controlled heating rate (~1-2°C per minute) near the expected melting point is crucial.[6] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.[6]

This is the most common and reliable method for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass. If the sample is not a fine powder, gently grind it using a mortar and pestle.[7]

-

Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample.

-

Gently tap the sealed end of the tube on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be approximately 3 mm.[6]

-

-

Apparatus Setup (Mel-Temp or similar):

-

Insert the capillary tube, sealed-end down, into the designated slot in the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned so its bulb is level with the sample in the capillary.

-

-

Measurement:

-

Rapid Initial Run (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again, but at a slow rate of 1-2°C per minute as the temperature approaches the expected melting point.[8]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (T₂).[9]

-

The melting point is reported as the range T₁ – T₂.

-

Boiling Point Determination

While this compound is expected to be a solid at room temperature, determining the boiling point is relevant for purification by distillation or for high-temperature applications. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]

The capillary method for boiling point determination relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid sample. As the liquid is heated, its vapor pressure increases, causing the trapped air to expand and a stream of bubbles to exit the capillary.[12][13] When the heat is removed, the liquid cools, and its vapor pressure drops. The point at which the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary tube, is the boiling point.[12]

This method is ideal for small sample quantities.

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) so that the heat is distributed evenly.[14]

-

-

Measurement:

-

Heat the bath gently.[13]

-

Observe the inverted capillary. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary.[11]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.

-

Solubility Profile Determination

Understanding a compound's solubility is fundamental for reaction setup, extraction, purification (crystallization), and formulation in drug development. The principle of "like dissolves like" is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[15] The presence of the amine group in this compound suggests basic properties and thus solubility in acidic aqueous solutions.[16]

Solubility is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. Acid-base chemistry is also a key driver. A basic compound like an amine will react with an acid (e.g., HCl) to form a polar, water-soluble ammonium salt.

This systematic approach classifies the compound based on its solubility in a series of solvents.

-

General Procedure: For each solvent, add approximately 25 mg of the compound to a small test tube. Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[17] Observe if the solid dissolves completely.

-

Solvent Sequence:

-

Water: Test solubility in water first. If soluble, check the solution's pH with litmus paper. A basic pH would be expected due to the amine group.[16]

-

5% Aqueous HCl: If insoluble in water, test in 5% HCl. Solubility in this solvent indicates the presence of a basic functional group (like an amine) and classifies the compound as a base (Class B).[17]

-

5% Aqueous NaOH: If insoluble in water and HCl, test in 5% NaOH. Solubility here would indicate a strongly acidic functional group.

-

5% Aqueous NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. This weaker base will only dissolve stronger acids (like carboxylic acids), not weaker ones (like phenols).[17]

-

Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and hexane to understand its polarity profile.[15][17]

-

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved January 19, 2026, from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved January 19, 2026, from [Link]

- Experiment 1: Determination of Solubility. (n.d.).

-

Filo. (2023, July 20). Experiment: Determining the Boiling Points of Organic Compounds. Retrieved January 19, 2026, from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 19, 2026, from [Link]

-

Chemistry For Everyone. (2023, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved January 19, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved January 19, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 19, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 19, 2026, from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved January 19, 2026, from [Link]

-

A-Star Research Chemicals. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyclopentyl-1-methylpyrazol-5-amine. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine. Retrieved January 19, 2026, from [Link]

-

Noureddine, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1833. [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Cyclopentyl-1-methylpyrazol-5-amine | C9H15N3 | CID 84108085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 6. m.youtube.com [m.youtube.com]

- 7. studylib.net [studylib.net]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 14. byjus.com [byjus.com]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. While experimental data for this specific molecule is not extensively available in public literature, this guide leverages established principles of pyrazole chemistry to infer its synthesis, reactivity, and pharmacological relevance. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile 5-aminopyrazole scaffold.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features, including the presence of both a pyrrole-like and a pyridine-like nitrogen atom, allow for diverse functionalization and interaction with biological targets.[1] Derivatives of 5-aminopyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] This guide focuses on a specific, yet representative, member of this class, this compound, to illustrate the chemical and biological potential inherent to this structural motif.

Chemical Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Structural Identifiers

The structure of this compound is characterized by a pyrazole ring substituted at the 1-position with a cyclopentyl group, at the 4-position with a methyl group, and at the 5-position with an amino group.

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound.

| Identifier | Value |

| Molecular Formula | C9H15N3 |

| SMILES | CC1=C(N(N=C1)C2CCCC2)N |

| InChI | InChI=1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 |

| InChIKey | BFFFJOQCUYPKGU-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a valuable guide for experimental design.

| Property | Predicted Value |

| Molecular Weight | 165.24 g/mol |

| Monoisotopic Mass | 165.1266 Da |

| XlogP | 1.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 42.8 Ų |

Proposed Synthesis

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most robust and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine.[4][5] This approach allows for the direct and regioselective construction of the pyrazole core with the desired substitution pattern.

Retrosynthetic Analysis and Proposed Route

A plausible synthetic route to this compound begins with the commercially available starting materials, propionitrile and ethyl acetate, to construct the key intermediate, 2-methyl-3-oxobutanenitrile. This β-ketonitrile can then be condensed with cyclopentylhydrazine to yield the target molecule.

Diagram: Proposed Synthetic Workflow

Caption: A plausible synthetic pathway to the target molecule.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-oxobutanenitrile

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether.

-

Reaction: While stirring under a nitrogen atmosphere, add a mixture of propionitrile (1.0 equivalent) and ethyl acetate (1.1 equivalents) dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the mixture at reflux for 2-4 hours to ensure the completion of the Claisen condensation.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 2-methyl-3-oxobutanenitrile (1.0 equivalent) in ethanol.

-

Hydrazine Addition: Add cyclopentylhydrazine (1.0 equivalent) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the initial hydrazone formation.

-

Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Theoretical Spectroscopic Analysis

While experimental spectra are not available, the structure of this compound allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted)

-

Cyclopentyl Protons: A multiplet in the range of 1.5-2.2 ppm, integrating to 8 protons (CH₂ groups), and a distinct multiplet (likely a quintet) further downfield around 4.2-4.5 ppm for the single methine proton (CH) attached to the pyrazole nitrogen.

-

Methyl Protons: A singlet at approximately 2.0-2.2 ppm, integrating to 3 protons.

-

Pyrazole C3-H: A singlet around 7.2-7.5 ppm.

-

Amino Protons: A broad singlet in the range of 4.5-5.5 ppm, integrating to 2 protons. The chemical shift and peak shape will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy (Predicted)

-

Cyclopentyl Carbons: Signals for the CH₂ groups are expected in the aliphatic region (25-35 ppm), with the CH carbon attached to the nitrogen appearing further downfield (55-65 ppm).

-

Methyl Carbon: A signal in the upfield region, around 10-15 ppm.

-

Pyrazole Carbons:

-

C4: Approximately 90-100 ppm.

-

C3: Around 135-145 ppm.

-

C5: In the range of 150-160 ppm, being the most downfield due to the attachment of two nitrogen atoms.

-

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 165, consistent with the nitrogen rule.

-

Major Fragmentation Pathways:

-

Loss of the cyclopentyl group ([M-C₅H₉]⁺) leading to a fragment at m/z = 96.

-

Loss of an amino group ([M-NH₂]⁺) is less likely but possible.

-

Fragmentation of the cyclopentyl ring.

-

Reactivity and Potential Applications in Drug Discovery

The 5-aminopyrazole core is a versatile building block for the synthesis of more complex heterocyclic systems, and its derivatives often exhibit significant biological activity.[6][7]

Chemical Reactivity

The primary site of reactivity is the exocyclic amino group at the 5-position. This nucleophilic amine can readily participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

-

Cyclization Reactions: The 5-amino group, in concert with the endocyclic N1 nitrogen, can be used to construct fused pyrazolo[1,5-a]pyrimidines or with the C4 position to form pyrazolo[3,4-b]pyridines.[6][7]

Diagram: Key Reactivity of the 5-Amino Group

Caption: Representative reactions of the 5-amino group.

Inferred Pharmacological Relevance

The 5-aminopyrazole scaffold is a common feature in a number of kinase inhibitors and other targeted therapies.[1] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents at the N1 and C4 positions play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.

-

Kinase Inhibition: Many pyrazole-based drugs target various protein kinases involved in cell signaling pathways that are dysregulated in cancer and inflammatory diseases. The cyclopentyl group at N1 could provide favorable hydrophobic interactions within a kinase active site, while the methyl group at C4 can influence the overall conformation and solubility.

-

Anticancer Potential: Given the prevalence of the 5-aminopyrazole core in anticancer agents, this compound represents a valuable starting point for the development of novel oncology drugs.[3]

-

Anti-inflammatory Activity: Pyrazole derivatives have a long history as anti-inflammatory agents.[8] The structural features of the target molecule are consistent with those of compounds that have shown efficacy in models of inflammation.

Conclusion

This compound, while not extensively documented in the scientific literature, represents a molecule of significant potential based on the well-established chemistry and pharmacology of the 5-aminopyrazole scaffold. This guide has provided a theoretical framework for its synthesis, spectroscopic characterization, and potential applications. The proposed synthetic route is robust and relies on fundamental reactions of heterocyclic chemistry. The predicted reactivity and biological relevance suggest that this compound and its derivatives are promising candidates for further investigation in the field of drug discovery, particularly in the areas of oncology and inflammation. Future experimental work is warranted to validate these theoretical considerations and fully elucidate the chemical and biological properties of this intriguing molecule.

References

-

Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

-

Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]

-

Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]

-

Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Journal of Medicinal Chemistry, 12, 1-18. [Link]

-

Kos, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4752. [Link]

-

Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

El-Faham, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

-

Reddy, T. S., et al. (2022). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry, 20(2), 269-274. [Link]

-

El-Faham, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

-

Kumar, V., et al. (2024). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2000). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 65(21), 6963–6971. [Link]

-

Klištincová, L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11756–11765. [Link]

-

Begtrup, M. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic, 2, 249-253. [Link]

-

Claramunt, R. M., et al. (2000). The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study. Semantic Scholar. [Link]

-

Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Materials Horizons: From Nature to Nanomaterials, 229-306. [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

-

Singh, V., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative with potential applications in medicinal chemistry and materials science.[1][2] Due to the novelty of this compound, publicly available experimental spectroscopic data is limited.[3] This document, therefore, presents a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations provided herein are grounded in established principles of spectroscopic analysis of substituted pyrazole compounds and serve as a robust framework for researchers engaged in the synthesis and characterization of new chemical entities.[4][5][6]

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in the fields of drug discovery and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The substituent pattern on the pyrazole ring dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological targets and material characteristics. Accurate structural elucidation through spectroscopic methods is, therefore, a critical step in the development of novel pyrazole-based compounds.[2][4]

This compound incorporates a cyclopentyl group at the N1 position, a methyl group at the C4 position, and an amine group at the C5 position. This unique combination of substituents is expected to confer specific physicochemical properties that are of interest for further investigation. This guide will provide a detailed roadmap for the spectroscopic analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum would be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH₂ (amine) | ~3.5 - 4.5 | Broad Singlet | 2H | - |

| CH (pyrazole H3) | ~7.3 | Singlet | 1H | - |

| CH (cyclopentyl methine) | ~4.5 - 5.0 | Multiplet | 1H | - |

| CH₃ (methyl) | ~2.0 | Singlet | 3H | - |

| CH₂ (cyclopentyl) | ~1.6 - 2.1 | Multiplet | 8H | - |

Causality Behind Predictions: The pyrazole ring proton at the C3 position is expected to appear as a singlet due to the absence of adjacent protons. The amine protons will likely be a broad singlet, the chemical shift of which can be solvent-dependent. The cyclopentyl methine proton, being attached to the nitrogen of the pyrazole ring, will be deshielded and appear as a multiplet due to coupling with the adjacent methylene protons. The methyl group protons will be a sharp singlet. The cyclopentyl methylene protons will appear as a complex multiplet.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (pyrazole, attached to NH₂) | ~148 |

| C3 (pyrazole) | ~135 |

| C4 (pyrazole, attached to CH₃) | ~105 |

| CH (cyclopentyl methine) | ~60 |

| CH₂ (cyclopentyl) | ~33 |

| CH₂ (cyclopentyl) | ~24 |

| CH₃ (methyl) | ~12 |

Causality Behind Predictions: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the amine group (C5) is expected to be the most downfield. The cyclopentyl carbons' chemical shifts are standard for such a moiety.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR data for pyrazole derivatives is as follows:[4]

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer, such as a Bruker Avance series instrument.

-

¹H NMR Acquisition:

-

Set the spectral width to 10-15 ppm.

-

Use a 30-45° pulse angle.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 200-250 ppm.

-

Use a 45° pulse angle.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase correct the spectrum, and set the baseline. For ¹H NMR, integrate the peaks to determine the relative number of protons.

Visualization of the NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=N Stretch (pyrazole ring) | 1600 - 1650 | Medium |

| C=C Stretch (pyrazole ring) | 1500 - 1580 | Medium |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Causality Behind Predictions: The presence of a primary amine will give rise to a characteristic doublet in the N-H stretching region. The aliphatic C-H stretches from the cyclopentyl and methyl groups will be prominent. The C=N and C=C stretching vibrations of the pyrazole ring will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is converted to a spectrum via Fourier transformation.

Visualization of the IR Workflow

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. The molecular formula of this compound is C₉H₁₅N₃, with a monoisotopic mass of 165.1266 g/mol .[3][7]

Predicted Mass Spectrum Data

-

Molecular Ion Peak (M⁺): m/z = 165.13

-

Major Fragmentation Pathways:

-

Loss of the cyclopentyl group: [M - C₅H₉]⁺ at m/z = 96

-

Loss of the methyl group: [M - CH₃]⁺ at m/z = 150

-

Cleavage of the cyclopentyl ring

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Visualization of the MS Workflow

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural elucidation and characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers a clear path for verifying the synthesis of this and related novel pyrazole derivatives. Adherence to these analytical methodologies will ensure the generation of high-quality, reliable data, which is paramount for advancing research in medicinal chemistry and materials science.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

This compound. Molekula. Available at: [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug development. The document delineates a two-step synthetic strategy, commencing with the synthesis of a key β-keto nitrile intermediate, followed by a regioselective cyclocondensation reaction with cyclopentylhydrazine. The guide offers a detailed retrosynthetic analysis, step-by-step experimental protocols, and mechanistic insights into the core transformations. All procedures are presented with a focus on scientific integrity, reproducibility, and safety. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical and chemical sciences.

Introduction and Significance

Substituted pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, stem from their ability to act as versatile pharmacophores. The specific substitution pattern on the pyrazole ring significantly influences the molecule's pharmacological profile. This compound is a compound of interest due to its structural motifs that are often found in kinase inhibitors and other targeted therapies.

This guide provides a detailed, research-grade pathway for the synthesis of this molecule, emphasizing the chemical logic behind the chosen route and providing actionable experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the pyrazole ring. The C-N bond formation between the pyrazole nitrogen and the cyclopentyl group, along with the enamine moiety, points towards a cyclocondensation reaction between a cyclopentylhydrazine and a suitable β-dicarbonyl or equivalent precursor. This leads to two key starting materials: cyclopentylhydrazine and a methylated β-keto nitrile.

Figure 1: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Pathway

The forward synthesis is designed as a two-step process, optimized for efficiency and yield. The first step involves the synthesis of the key β-keto nitrile intermediate, followed by the pyrazole ring formation.

Figure 2: Proposed two-step forward synthesis pathway.

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

The synthesis of the β-keto nitrile intermediate is a critical first step. A common and effective method is the acylation of a cyanoacetate derivative. In this proposed pathway, we will consider the methylation of ethyl cyanoacetate as a representative example.

Mechanism Rationale: The reaction proceeds via the formation of an enolate from ethyl cyanoacetate using a suitable base, such as sodium hydride. This enolate then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) in an SN2 reaction to yield the desired product.

Step 2: Cyclocondensation to Form the Pyrazole Ring

This step involves the reaction of the synthesized β-keto nitrile with cyclopentylhydrazine. This is a classic example of the Knorr pyrazole synthesis.

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of cyclopentylhydrazine onto the ketone carbonyl of the β-keto nitrile. This is followed by an intramolecular cyclization via the attack of the other nitrogen atom onto the nitrile carbon, and subsequent tautomerization to yield the stable aromatic pyrazole ring. The reaction is typically catalyzed by an acid and driven to completion by heating.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol for Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

| Reagent | MW | Amount | Moles | Notes |

| Sodium Hydride (60% in oil) | 24.00 | 4.4 g | 0.11 | Handle with care |

| Anhydrous THF | - | 200 mL | - | Dry solvent is crucial |

| Ethyl Cyanoacetate | 113.12 | 11.3 g | 0.10 | |

| Methyl Iodide | 141.94 | 15.6 g | 0.11 | |

| Saturated NH4Cl (aq) | - | 100 mL | - | For quenching |

| Diethyl Ether | - | 3 x 100 mL | - | For extraction |

| Brine | - | 50 mL | - | For washing |

| Anhydrous MgSO4 | - | - | - | For drying |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl cyanoacetate dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol for Step 2: Synthesis of this compound

| Reagent | MW | Amount | Moles | Notes |

| Ethyl 2-cyano-3-oxobutanoate | 141.15 | 14.1 g | 0.10 | From Step 1 |

| Cyclopentylhydrazine HCl | 136.62 | 14.3 g | 0.105 | Or free base |

| Ethanol | - | 200 mL | - | Solvent |

| Acetic Acid | - | 5 mL | - | Catalyst |

| Saturated NaHCO3 (aq) | - | 150 mL | - | For neutralization |

| Ethyl Acetate | - | 3 x 100 mL | - | For extraction |

| Brine | - | 50 mL | - | For washing |

| Anhydrous Na2SO4 | - | - | - | For drying |

Procedure:

-

To a 500 mL round-bottom flask, add ethyl 2-cyano-3-oxobutanoate, cyclopentylhydrazine hydrochloride, and ethanol.

-

Add acetic acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include those for the cyclopentyl protons, the methyl group on the pyrazole ring, the amine protons, and the pyrazole ring proton.

-

¹³C NMR: The spectrum should show distinct peaks for all the carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the target compound should be observed.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydrazine Derivatives: Can be toxic and corrosive. Avoid inhalation and skin contact.

-

Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action for 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. While direct experimental data for this specific molecule is not extensively available in public literature, its chemical structure, featuring a substituted aminopyrazole core, allows for a robust, evidence-based inference of its biological activity. The aminopyrazole scaffold is a well-established pharmacophore in modern medicinal chemistry, particularly in the domain of protein kinase inhibition.[1][2] This guide synthesizes information from extensive research on analogous compounds to propose a primary mechanism centered on competitive inhibition at the ATP-binding site of protein kinases. We will explore the molecular interactions underpinning this mechanism, suggest potential kinase targets, and provide detailed experimental protocols for validation.

Introduction: The Aminopyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a versatile scaffold in drug discovery due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] Among pyrazole derivatives, the 3-aminopyrazole and 5-aminopyrazole moieties have garnered significant attention as "privileged structures." This is due to their ability to mimic the purine core of adenosine triphosphate (ATP) and form critical hydrogen bond interactions with the hinge region of protein kinases.[2][7]

The general structure of this compound positions it within this important class of compounds. Its core components are:

-

A 5-aminopyrazole ring: The primary pharmacophore responsible for hinge binding.

-

A cyclopentyl group at the N1 position: Likely influences selectivity and occupies a hydrophobic pocket.

-

A methyl group at the C4 position: Can further modulate binding affinity and selectivity.

Given this structural context, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. The majority of small-molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site.

We propose that this compound functions as a Type I kinase inhibitor, binding to the active conformation of the kinase in an ATP-competitive manner.

Molecular Interactions with the Kinase Hinge Region

The aminopyrazole core is adept at forming a conserved pattern of hydrogen bonds with the kinase hinge region, which connects the N- and C-lobes of the kinase domain. Specifically, the exocyclic amine and the pyrazole nitrogen atoms can act as a hydrogen bond donor-acceptor-donor triad, effectively "zippering" the inhibitor to the backbone of the hinge residues.[7][8]

Caption: Experimental workflow to validate the kinase inhibitor hypothesis.

Detailed Protocol: ATP Competition Assay

This protocol is designed to determine if this compound inhibits its target kinase by competing with ATP.

Principle: The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the reaction increases.

Materials:

-

Recombinant active target kinase.

-

Specific peptide substrate for the kinase.

-

This compound.

-

Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

-

ATP stock solution.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

White, opaque 384-well microplates.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer.

-

ATP Titration: Prepare multiple sets of kinase reactions. Each set will have a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). The Km value of ATP for the specific kinase should be considered when choosing concentrations.

-

Reaction Setup (for one ATP concentration): a. To the wells of a 384-well plate, add 2.5 µL of the serially diluted compound. b. Add 2.5 µL of a 2X kinase/substrate mix. c. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the fixed concentration for that plate).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.

-

Data Analysis: a. For each ATP concentration, plot the luminescence signal against the log of the inhibitor concentration. b. Fit the data to a four-parameter logistic model to determine the IC50 value at each ATP concentration. c. Plot the determined IC50 values against the corresponding ATP concentration. A linear increase in IC50 with increasing ATP concentration is indicative of ATP-competitive inhibition.

Conclusion and Future Directions

The structural features of this compound strongly suggest its function as an ATP-competitive protein kinase inhibitor. The aminopyrazole core provides the essential hydrogen bonding interactions with the kinase hinge, while the N1-cyclopentyl and C4-methyl groups likely confer potency and selectivity by engaging with adjacent hydrophobic pockets. Based on extensive data from analogous compounds, likely targets include members of the CDK, FGFR, and JAK kinase families.

The definitive validation of this hypothesis requires rigorous experimental investigation as outlined in this guide. Future work should focus on broad kinase profiling to identify primary targets, followed by detailed biochemical and cellular assays to confirm the mechanism of action and elucidate the specific signaling pathways modulated by this compound. These studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.

References

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

-

Shukla, S., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry, 27(15), 3295-3305. [Link]

-

Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 689838. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 29329243. [Link]

-

Harrison, C., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry, 64(13), 9474-9491. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI, N/A. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 23(1), 119. [Link]

-

Wodtke, R., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(21), 5193. [Link]

-

Bologa, C. G., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(9), 2649. [Link]

-

Shukla, S., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. ResearchGate, N/A. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Foreword: The Rationale for Screening a Novel Pyrazole Amine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and synthetic tractability have established it as a "privileged scaffold," forming the core of numerous FDA-approved drugs with diverse therapeutic applications, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology such as Crizotinib and Ruxolitinib.[1][3][4][5][6] The inherent versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[7][8]

This guide focuses on a specific, novel derivative: 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine . The strategic inclusion of a cyclopentyl group at the N1 position and a methyl group at C4 is designed to modulate lipophilicity and steric interactions within potential binding pockets, while the 5-amine functional group provides a critical vector for hydrogen bonding, a key interaction in many protein-ligand complexes.

Given that a vast number of pyrazole-containing drugs are kinase inhibitors, this screening cascade is designed with a primary hypothesis of identifying potential kinase targets.[5] However, the workflow is built to be adaptable, incorporating assays that can reveal unexpected activities and provide a holistic view of the compound's biological footprint. We will proceed through a logical, multi-tiered approach, beginning with broad, high-throughput screening and progressively narrowing our focus through hit confirmation, cellular target engagement, and early safety and liability assessment. This methodology ensures that resources are focused on the most promising activities and that data generated at each stage is robust and self-validating.

Chapter 1: The Screening Cascade: A Strategy for Efficient Discovery

The journey from a novel chemical entity to a validated lead compound is a process of systematic de-risking. Our screening cascade is designed to answer critical questions at each stage, ensuring that only compounds with the most promising and well-defined characteristics advance.

Caption: A multi-phase screening cascade for lead identification.

Chapter 2: Phase 1 - Primary Screening for Kinase Activity

The initial goal is to cast a wide net to identify potential biological targets. Based on the prevalence of pyrazole scaffolds in approved kinase inhibitors, a broad kinase panel is the most logical starting point.[5] This approach efficiently surveys a diverse range of targets to generate initial hypotheses.

Methodology: High-Throughput Kinase Panel Screen

We will employ a well-established in vitro kinase assay platform, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This luminescent assay is highly sensitive, amenable to high-throughput screening (HTS), and less prone to interference from colored or fluorescent compounds compared to other methods.[9]

Experimental Protocol: Single-Point Kinase Inhibition Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration for the assay (e.g., 100 µM) by diluting the stock in kinase assay buffer.

-

Assay Plate Preparation: Dispense the compound into a 384-well assay plate to a final concentration of 10 µM. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

-

Kinase Reaction Initiation: Add the specific kinase and its corresponding substrate/ATP mixture to each well.

-

Causality Check: The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure that both ATP-competitive and non-competitive inhibitors can be detected effectively.[9]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.

% Inhibition = 100 * (1 - (Lumi_Compound - Lumi_Positive) / (Lumi_Negative - Lumi_Positive))

Data Presentation and Interpretation

A "hit" is defined as a compound that demonstrates significant inhibition (typically >50%) at the screening concentration. Results should be summarized in a clear, tabular format.

Table 1: Hypothetical Primary Screening Results (% Inhibition at 10 µM)

| Kinase Target | Kinase Family | % Inhibition | Hit? ( >50%) |

|---|---|---|---|

| CDK2/CycA | CMGC | 8.2 | No |

| GSK3β | CMGC | 15.6 | No |

| JAK2 | Tyrosine Kinase | 88.4 | Yes |

| FLT3 | Tyrosine Kinase | 72.1 | Yes |

| p38α | CMGC | 25.3 | No |

| VEGFR2 | Tyrosine Kinase | 45.9 | No |

| ... (200+ other kinases) | ... | <50 | No |

From this primary screen, JAK2 and FLT3 emerge as initial hits, warranting further investigation.

Chapter 3: Phase 2 - Hit Confirmation and Potency Determination

A single-point primary screen is prone to false positives arising from assay artifacts. Therefore, the critical next steps are to confirm the activity using a different technology (an orthogonal assay) and to quantify the compound's potency through dose-response analysis.[10]

Orthogonal Assay Confirmation

To validate the primary hits, we will use a non-enzymatic, direct binding assay like Surface Plasmon Resonance (SPR). SPR measures the interaction between the compound and the kinase in real-time, providing an independent confirmation of binding that is not reliant on enzymatic activity.[11] This approach effectively rules out compounds that interfere with the primary assay's detection system.

Potency (IC50) Determination

Once a hit is confirmed, its potency is determined by generating a 10-point dose-response curve. The half-maximal inhibitory concentration (IC50) is a key metric for ranking compounds and understanding structure-activity relationships.

Table 2: IC50 Values for Confirmed Kinase Hits

| Kinase Target | Orthogonal Confirmation (SPR) | IC50 (nM) |

|---|---|---|

| JAK2 | Binding Confirmed | 45.2 |

| FLT3 | Binding Confirmed | 157.8 |

The low nanomolar IC50 value for JAK2 suggests it is the more potent target for this compound. Subsequent efforts will focus primarily on validating JAK2 as the bona fide cellular target.

Chapter 4: Phase 3 - Cellular Validation and Mechanism of Action

Biochemical activity does not always translate to cellular efficacy.[12] It is imperative to demonstrate that the compound can enter a cell, engage its intended target, and elicit a biological response.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in a physiological context (i.e., within intact cells).[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[15][16]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for JAK2 Target Engagement

-

Cell Culture: Culture a human cell line endogenously expressing JAK2 (e.g., HEL cells) to ~80% confluency.

-

Compound Treatment: Treat cells with 1 µM this compound or DMSO vehicle for 2 hours.

-

Heating Step: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 64°C), followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells via freeze-thaw cycles.

-

Separation of Fractions: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

-

Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of soluble JAK2 protein using a standard Western Blot.

-

Data Analysis: Plot the band intensity for soluble JAK2 at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.

Phenotypic Cellular Assay: Cell Viability

To determine if target engagement translates into a functional outcome, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[17][18] It is generally more sensitive and less prone to compound interference than colorimetric assays like MTT.[19][20]

Experimental Protocol: CellTiter-Glo® Viability Assay

-

Cell Seeding: Seed HEL cells (a JAK2-dependent cell line) into a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Reagent Addition: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Data Analysis: Plot the data and determine the GI50 (concentration for 50% growth inhibition). A potent GI50 value in a JAK2-dependent cell line strongly suggests the compound's anti-proliferative effect is mediated through JAK2 inhibition.

Chapter 5: Phase 4 - Early Assessment of Drug-Like Properties

A potent and selective compound is of little value if it has poor pharmacokinetic properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for identifying potential liabilities and guiding future medicinal chemistry efforts.[21][22][23][24]

Table 3: Summary of In Vitro ADME Profile

| Assay | Methodology | Result | Interpretation |

|---|---|---|---|

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability; may require optimization for in vivo studies. |

| CYP450 Inhibition | Fluorometric Assay | IC50 > 10 µM for 3A4, 2D6, 2C9 | Low risk of drug-drug interactions via major CYP isoforms.[25] |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | 92% bound | High binding, typical for kinase inhibitors. Consider for dose calculations. |

| Aqueous Solubility | Nephelometry | 75 µg/mL at pH 7.4 | Sufficient for in vitro and potentially in vivo formulation. |

| Permeability | Caco-2 Assay | Papp (A→B) = 15 x 10⁻⁶ cm/s | High permeability; suggests good potential for oral absorption. |

Conclusion and Future Directions

This systematic screening guide outlines a robust pathway for characterizing the biological activity of this compound. The hypothetical data presented suggest that this compound is a potent and selective inhibitor of JAK2, demonstrates on-target activity in a cellular context, and possesses a reasonable early ADME profile.

These promising initial findings provide a strong foundation for advancing this compound into the lead optimization phase. Subsequent efforts would focus on synthesizing analogs to improve metabolic stability and further enhance potency and selectivity, with the ultimate goal of developing a novel therapeutic agent. The pyrazole scaffold continues to prove its value as a rich source of drug candidates, and this structured approach to screening is essential for unlocking its full potential.[1][6]

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health (NIH). [Link]

-

In Vitro ADME. (n.d.). Selvita. [Link]

-

In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Current Topics in Medicinal Chemistry. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. [Link]

-

Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]

-

In Vitro ADME Studies. (n.d.). PharmaLegacy. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Taylor & Francis Online. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

-

Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]

-

Recent progress in assays for GPCR drug discovery. (n.d.). Physiological Reviews. [Link]

-

In Vitro ADME. (n.d.). BioDuro. [Link]

-

Research status and application progress of small molecule drug screening technology. (n.d.). Frontiers. [Link]

-

Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health (NIH). [Link]

-

Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]

-

GPCR Screening Services. (n.d.). Creative Bioarray. [Link]

-

CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. [Link]

-

Small-molecule Screening Techniques in Drug Discovery. (n.d.). ResearchGate. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health (NIH). [Link]

-

Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). National Institutes of Health (NIH). [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (n.d.). University of Helsinki. [Link]

-

Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]

-

Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]

-

Tools for GPCR drug discovery. (n.d.). National Institutes of Health (NIH). [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). National Institutes of Health (NIH). [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

CETSA. (n.d.). CETSA. [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate. [Link]

-

Recent Advances in Scaffold Hopping. (n.d.). ACS Publications. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate. [Link]

-

Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. news-medical.net [news-medical.net]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CETSA [cetsa.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Is Your MTT Assay the Right Choice? [worldwide.promega.com]

- 21. selvita.com [selvita.com]

- 22. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 23. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 24. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. criver.com [criver.com]

A Guide to the Crystal Structure Analysis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: A Key Scaffold in Modern Drug Discovery

This technical guide provides an in-depth exploration of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural elucidation of novel pharmaceutical compounds. By presenting a comprehensive workflow, from material synthesis to final structural interpretation, this guide aims to equip the reader with the necessary expertise to navigate the complexities of crystallographic analysis for this important class of molecules.

The Significance of the Pyrazole Scaffold